molecular formula C16H22N2O5S B2915309 Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate CAS No. 878982-28-6

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate

Cat. No. B2915309
CAS RN: 878982-28-6
M. Wt: 354.42
InChI Key: AKONJOLZMIETJB-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSB is a piperidine derivative that belongs to the class of amide compounds.

Scientific Research Applications

Solvent Influence on Sulfoxide Thermolysis

A study by Bänziger, Klein, and Rihs (2002) investigated the regioselectivity of sulfoxide thermolysis in diastereoisomeric methyl carboxylates, revealing significant solvent effects. Such insights are valuable for understanding the chemical behavior of related compounds, including Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate in various solvents (Bänziger, Klein, & Rihs, 2002).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated a series of piperidine derivatives for their anti-acetylcholinesterase activity, highlighting the importance of structural modifications for enhanced biological activity. This research contributes to the understanding of how structural changes in compounds like Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate can impact their biological functions (Sugimoto et al., 1990).

Na+/H+ Antiporter Inhibitors

Research by Baumgarth, Beier, and Gericke (1997) explored the synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors, offering potential therapeutic applications in acute myocardial infarction. This study provides a foundation for the development of new therapeutic agents based on the structural framework of Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate (Baumgarth, Beier, & Gericke, 1997).

Antioxidant and Anticholinesterase Activity

A study on sulfonyl hydrazones by Karaman et al. (2016) demonstrated the synthesis of compounds with significant antioxidant and anticholinesterase activities. This research is pertinent to understanding the potential pharmacological applications of compounds structurally related to Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate (Karaman et al., 2016).

Synthesis for Clinical Studies

Andersen et al. (2013) developed a multi-kilogram-scale synthesis of a selective and reversible antagonist of the P2Y12 receptor, showcasing the importance of efficient synthesis methods for clinical and preclinical studies. This work underlines the relevance of synthetic methodologies for compounds like Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate in supporting medical research (Andersen et al., 2013).

properties

IUPAC Name

ethyl 4-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)12-6-8-14(9-7-12)17-15(19)13-5-4-10-18(11-13)24(2,21)22/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONJOLZMIETJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate

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